molecular formula C8H11BrN2O2 B1457307 methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1183663-73-1

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Cat. No. B1457307
M. Wt: 247.09 g/mol
InChI Key: NVDATDCAPHMJGX-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS number 1183663-73-1 . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The InChI code is 1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a liquid at room temperature . It has a molecular weight of 247.09 .

Scientific Research Applications

Inhibition of Platelet Aggregation

Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate and its derivatives have been studied for their potential in inhibiting blood platelet aggregation, which is a crucial factor in the formation of blood clots. Derivatives of this compound, specifically 4-(1H-pyrazol-1-yl)-2-butylamine derivatives, have shown an inhibitory effect on platelet aggregation in vitro, indicating potential therapeutic applications in conditions where blood clot prevention is desired (Ferroni et al., 1989).

Antimicrobial Activities

Research into the antimicrobial properties of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives has highlighted their effectiveness against various bacterial and fungal pathogens. For instance, new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds displayed significant antimicrobial activity, comparing favorably with commercially available antibiotics and antifungal agents (Pundeer et al., 2013).

Corrosion Inhibition

Theoretical studies on bipyrazolic-type organic compounds, which include methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives, have been conducted to evaluate their efficiency as corrosion inhibitors. These studies, utilizing density functional theory (DFT), have shown that certain parameters, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electronegativity, and global hardness, are indicative of a compound's potential as a corrosion inhibitor. The findings suggest that these derivatives could serve as effective corrosion inhibitors in industrial applications (Wang et al., 2006).

Cytotoxic Properties

The cytotoxic properties of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives have been investigated, revealing their potential in cancer treatment. Compounds derived from this chemical, particularly those incorporating pyrazole and thiazole moieties, have shown cytotoxicity against various cancer cell lines, including human liver carcinoma. These findings indicate a promising direction for the development of new anticancer agents based on methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate derivatives (Sayed et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-(4-bromopyrazol-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDATDCAPHMJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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